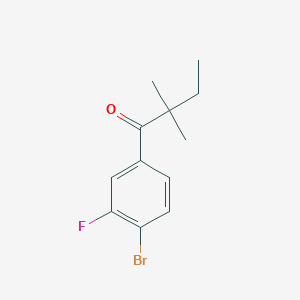

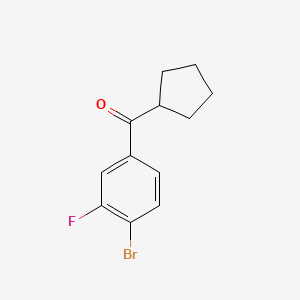

4-Bromo-3-fluorophenyl cyclopentyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

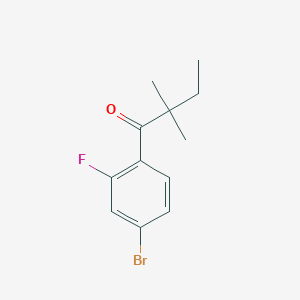

“4-Bromo-3-fluorophenyl cyclopentyl ketone” is a chemical compound with the molecular formula C12H12BrFO . It has a molecular weight of 271.13 . It is a colorless oil and is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Molecular Structure Analysis

The InChI code for “4-Bromo-3-fluorophenyl cyclopentyl ketone” is1S/C12H12BrFO/c13-10-6-5-9 (7-11 (10)14)12 (15)8-3-1-2-4-8/h5-8H,1-4H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“4-Bromo-3-fluorophenyl cyclopentyl ketone” is a colorless oil . It has a molecular weight of 271.13 and a molecular formula of C12H12BrFO .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

4-Bromo-3-fluorophenyl cyclopentyl ketone: is a valuable intermediate in pharmaceutical research. Its structure allows for the introduction of bromine and fluorine atoms into bioactive molecules, which can significantly alter their pharmacological properties. For instance, the bromine atom can be utilized in halogen bonding, enhancing the binding affinity of a drug to its target . The ketone group also offers a site for further chemical modifications, such as reductive amination, which can lead to the synthesis of various amine-containing drugs.

Material Science

In material science, this compound can be used to synthesize polymers with specific properties. The presence of a bromine atom makes it a potential candidate for the creation of flame-retardant materials. Additionally, the fluorine atom could contribute to the development of materials with high chemical and thermal stability .

Chemical Synthesis

This ketone serves as a building block in chemical synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can be used to form carbon-carbon bonds with organoboron compounds, facilitating the synthesis of complex organic molecules . Its benzylic position is also reactive towards nucleophilic substitution, making it versatile for various synthetic routes .

Analytical Chemistry

In analytical chemistry, 4-Bromo-3-fluorophenyl cyclopentyl ketone can be used as a standard or reference compound in chromatographic analysis. Its distinct molecular weight and the presence of bromine and fluorine allow for easy detection and quantification using techniques like GC-MS or HPLC .

Life Science Research

The compound finds applications in life science research as a precursor to molecules used in biological studies. For example, it can be transformed into ligands for protein binding studies or probes for understanding cell signaling pathways. The ketone functionality can be leveraged to attach biomolecules or fluorescent tags .

Chromatography

In chromatography, this ketone can be utilized to study the separation processes of similar organic compounds. Its unique structure can help in optimizing chromatographic conditions, such as the choice of stationary and mobile phases, especially in reverse-phase chromatography .

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-bromo-3-fluorophenyl)-cyclopentylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFO/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTWBENFWHDUQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642568 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluorophenyl cyclopentyl ketone | |

CAS RN |

898791-58-7 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.